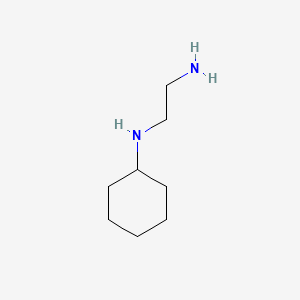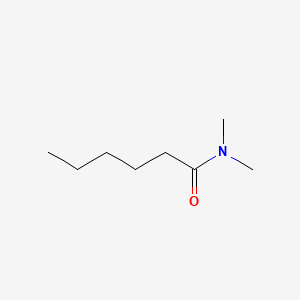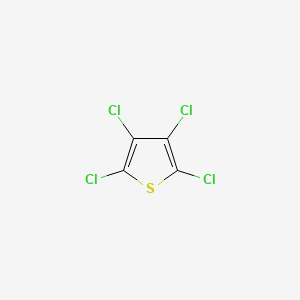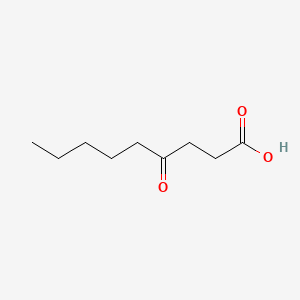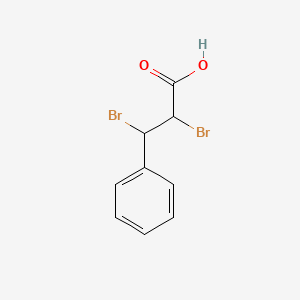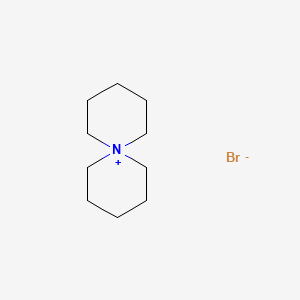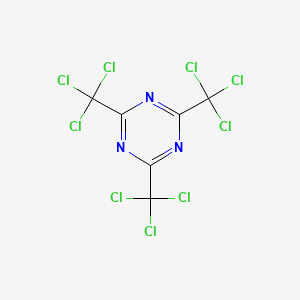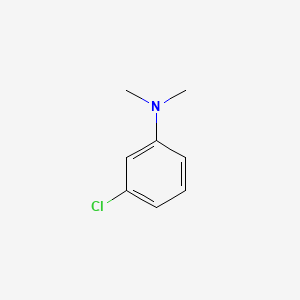
2-ピペリジンプロパノール
概要
説明
作用機序
Target of Action
2-Piperidinepropanol, also known as Biperiden, primarily targets the muscarinic receptors . These receptors play a crucial role in the central and peripheral nervous systems .
Mode of Action
Biperiden acts as a muscarinic antagonist . It competes with acetylcholine at the muscarinic receptors in the corpus striatum, restoring the balance . This interaction with its targets leads to changes in the nervous system, alleviating symptoms of parkinsonism and controlling extrapyramidal side effects of neuroleptic drugs .
Biochemical Pathways
Biperiden affects several crucial signaling pathways. For instance, it regulates the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB pathways . These pathways are essential for the establishment of various conditions such as cancers . The regulation of these pathways by Biperiden leads to various downstream effects, including the inhibition of cell migration and cell cycle arrest .
Result of Action
The molecular and cellular effects of Biperiden’s action include antisecretory, antispasmodic, and mydriatic effects . Additionally, it possesses nicotinolytic activity . The compound is effective in treating acute episodes of extrapyramidal disturbances sometimes seen during treatment with neuroleptic agents .
実験室実験の利点と制限
2-Piperidinepropanol is a relatively safe compound to use in laboratory experiments. It is relatively stable and non-toxic, and can be stored at room temperature. However, it can be corrosive and may cause irritation to the skin and mucous membranes.
将来の方向性
In the future, 2-Piperidinepropanol may be used in the synthesis of new compounds that could be used in the treatment of various diseases. It may also be used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Additionally, it may be used in the development of new technologies, such as catalysts for fuel cells and other energy-related applications.
科学的研究の応用
生物活性ピペリジンの合成
2-ピペリジンプロパノール: は、さまざまな生物活性ピペリジン誘導体の合成における前駆体として役立ちます。 これらの誘導体は、多くの種類の薬物やアルカロイドに含まれているため、新薬の開発において重要です 。 この化合物の汎用性により、分子内反応および分子間反応によって、置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンが生成されます .
薬理学的用途
2-ピペリジンプロパノールから誘導されたものを含むピペリジン誘導体は、幅広い薬理学的活性を示します。 これらは、抗癌剤、抗ウイルス剤、抗マラリア剤、抗菌剤、抗真菌剤、抗高血圧剤、鎮痛剤、抗炎症剤、抗アルツハイマー剤、および抗精神病剤などの治療用途に使用されます .
抗癌作用
特に、2-ピペリジンプロパノール誘導体は、抗癌研究で有望な結果を示しています。 これらは、STAT-3、NF-κB、PI3k/Akt、JNK/p38-MAPK、およびTGF-β/SMADなど、癌の発生に重要なさまざまなシグナル伝達経路に作用し、乳癌、前立腺癌、結腸癌、肺癌、および卵巣癌などの癌に対する治療の可能性を提供します .
有機合成における触媒作用
有機合成において、2-ピペリジンプロパノールはキラル触媒または助触媒として使用できます。 これは、特定の立体化学的配置を持つ薬物を生成するために重要な、エナンチオマー的に富んだピペリジン誘導体の合成に関与してきました .
抗うつ剤の開発
2-ピペリジンプロパノールの誘導体は、抗うつ効果について研究されています。 これらの化合物は、脳内の神経伝達物質系に影響を与える可能性があり、うつ病やその他の気分障害に対する新しい治療法として可能性を秘めています .
神経保護剤
研究によると、ピペリジン誘導体は神経保護作用を持つ可能性があります。 これは、2-ピペリジンプロパノールを、アルツハイマー病やパーキンソン病などの神経変性疾患の治療法の開発のための貴重な化合物にします .
特性
IUPAC Name |
3-piperidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCTXVMRFKFRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24448-89-3 | |
| Record name | 2-Piperidinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024448893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PIPERIDINEPROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidinepropanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KDK4ZD39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




